molecular formula C5H3BrClN3O2 B2698912 6-Bromo-5-chloro-3-nitropyridin-2-amine CAS No. 1936290-08-2

6-Bromo-5-chloro-3-nitropyridin-2-amine

Cat. No.: B2698912
CAS No.: 1936290-08-2
M. Wt: 252.45
InChI Key: LWEOSQGKWLNBHG-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrClN3O2. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-3-nitropyridin-2-amine typically involves the nitration of 5-bromo-2-chloropyridine followed by amination. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Coupling: Arylboronic acids with palladium catalysts under basic conditions.

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 6-Bromo-5-chloro-3-aminopyridin-2-amine.

    Coupling: Biaryl derivatives with diverse functional groups.

Scientific Research Applications

6-Bromo-5-chloro-3-nitropyridin-2-amine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-3-nitropyridin-2-amine depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-chloro-3-nitropyridin-2-amine: Similar structure but with different substitution pattern.

    2-Amino-5-bromo-3-nitropyridine: Contains an amino group instead of a nitro group.

    2-Amino-6-chloro-3-nitropyridine: Similar but lacks the bromine atom .

Uniqueness

6-Bromo-5-chloro-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

6-bromo-5-chloro-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEOSQGKWLNBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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